molecular formula C12H14BrCl2N3 B1665225 Alinidine hydrobromide CAS No. 71306-36-0

Alinidine hydrobromide

Cat. No.: B1665225
CAS No.: 71306-36-0
M. Wt: 351.07 g/mol
InChI Key: JLFOQBZGELKSOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of St-567 (hydrobromide) involves several steps. The compound is an N-allyl derivative of clonidine. The synthetic route typically includes the reaction of 2,6-dichlorophenylamine with allyl bromide to form the N-allyl derivative, followed by cyclization with cyanamide to produce the imidazoline ring . The final product is then converted to its hydrobromide salt form.

Industrial production methods for St-567 (hydrobromide) are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

St-567 (hydrobromide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions can modify the imidazoline ring or the allyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the allyl group or the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

St-567 (hydrobromide) has several scientific research applications:

Mechanism of Action

St-567 (hydrobromide) exerts its effects by specifically targeting the heart’s sinoatrial tissue and Purkinje fibers. It reduces the slope of diastolic depolarization, leading to a decrease in heart rate. This bradycardic action is highly specific and does not significantly affect other cardiac parameters such as PQ- and QT-intervals . The compound does not interact with α-adrenoceptors, muscarinic receptors, or β-adrenoceptors, indicating a unique mechanism of action .

Comparison with Similar Compounds

St-567 (hydrobromide) is unique compared to other bradycardic agents due to its specific action on sinoatrial tissue and Purkinje fibers without significant effects on other cardiac parameters. Similar compounds include:

St-567 (hydrobromide) stands out due to its high specificity and minimal side effects on other cardiac functions .

Properties

CAS No.

71306-36-0

Molecular Formula

C12H14BrCl2N3

Molecular Weight

351.07 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide

InChI

InChI=1S/C12H13Cl2N3.BrH/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14;/h2-5H,1,6-8H2,(H,15,16);1H

InChI Key

JLFOQBZGELKSOT-UHFFFAOYSA-N

SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br

Appearance

Solid powder

Key on ui other cas no.

71306-36-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alinidine hydrobromide, Alinidine HBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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